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molecular formula C8H10N2O2 B8556457 3-Ethyl-4-nitrophenylamine

3-Ethyl-4-nitrophenylamine

Cat. No. B8556457
M. Wt: 166.18 g/mol
InChI Key: SLEINTHDMZZHIC-UHFFFAOYSA-N
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Patent
US06750335B2

Procedure details

1.66 g (10 mmol) of 5-amino-1-ethyl-2-nitrobenzene (2) are added to a mixture of 12.5 ml of 48% hydrobromic acid and 7.5 ml of H2O heated to 60° C. and cooled rapidly in an ice bath. At a temperature below 5° C., the mixture is subjected to diazotisation with 760 mg (11 mmol) of sodium nitrite in 10 ml of H2O. After 10 minutes, a pinch of urea from a spatula is added and the mixture stirred for another 5 minutes in the ice bath. This reaction mixture is fed into a suspension of 1.5 g (6 mmol) of copper sulfate pentahydrate and 600 mg (9.4 mmol) of copper powder in 12.5 ml of 48% hydrobromic acid and 7.5 ml of H2O and heated to 80° C. for 30 min. After cooling, the reaction solution is extracted 3 times with 50 ml each of EE and the combined organic phases washed once with 50 ml each of 1 n NaOH and H2O. After drying over Na2SO4, concentration by means of a rotary evaporator is carried out. The crude product is placed on silica gel and purified by flash chromatography (40 g of silica gel, 3.5×13 cm, LM: PE/EE, cond. PE, gradient: 150 ml PE, 600 ml 150: 1, 150 ml 150:2). 1.55 g (6.7 mmol, 67%) of (7) are obtained as a yellow oil.
Quantity
1.66 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
12.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Six
Quantity
1.5 g
Type
catalyst
Reaction Step Six
Name
copper
Quantity
600 mg
Type
catalyst
Reaction Step Six
Name
Yield
67%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8][CH3:9])[CH:7]=1.N([O-])=O.[Na+].NC(N)=O.[BrH:21]>O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].[Cu]>[Br:21][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-:12])=[O:11])=[C:6]([CH2:8][CH3:9])[CH:7]=1 |f:1.2,6.7.8.9.10.11.12|

Inputs

Step One
Name
Quantity
1.66 g
Type
reactant
Smiles
NC=1C=CC(=C(C1)CC)[N+](=O)[O-]
Name
Quantity
12.5 mL
Type
reactant
Smiles
Br
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
760 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Four
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
12.5 mL
Type
reactant
Smiles
Br
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Name
Quantity
1.5 g
Type
catalyst
Smiles
O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
Name
copper
Quantity
600 mg
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled rapidly in an ice bath
CUSTOM
Type
CUSTOM
Details
At a temperature below 5° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C. for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
the reaction solution is extracted 3 times with 50 ml each of EE
WASH
Type
WASH
Details
the combined organic phases washed once with 50 ml each of 1 n NaOH and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over Na2SO4, concentration by means of a rotary evaporator
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography (40 g of silica gel, 3.5×13 cm, LM: PE/EE, cond. PE, gradient: 150 ml PE, 600 ml 150: 1, 150 ml 150:2)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)CC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.7 mmol
AMOUNT: MASS 1.55 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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